molecular formula C12H12ClNO3 B7851392 2-(4-Chlorobutoxy)isoindole-1,3-dione

2-(4-Chlorobutoxy)isoindole-1,3-dione

Cat. No.: B7851392
M. Wt: 253.68 g/mol
InChI Key: DCVKEWBONIBEFU-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)isoindole-1,3-dione (CAS: 42152-99-8) is a halogenated derivative of the isoindole-1,3-dione core, featuring a 4-chlorobutyl substituent. Its structure comprises a bicyclic isoindole-1,3-dione moiety (C₈H₅NO₂) linked to a chlorinated butyl chain (-CH₂CH₂CH₂CH₂Cl).

Properties

IUPAC Name

2-(4-chlorobutoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVKEWBONIBEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-(4-Azidobutyl)isoindole-1,3-dione (CAS: 66917-06-4)
  • Structure : Azide (-N₃) replaces chlorine in the butyl chain.
  • Molecular Formula : C₁₂H₁₂N₄O₂.
  • Synthesis : Likely via nucleophilic substitution of a halogenated precursor with sodium azide.
  • Key Properties :
    • XLogP3: 3.1 (moderate lipophilicity).
    • Hydrogen bond acceptors: 4 (azide contributes to reactivity).
  • Applications : Useful in click chemistry due to the azide group’s participation in Huisgen cycloaddition .
2-(4-Hydroxybutyl)isoindole-1,3-dione (CAS: 24697-70-9)
  • Structure : Hydroxyl (-OH) replaces chlorine.
  • Molecular Formula: C₁₂H₁₃NO₃.
  • Key Properties :
    • Increased polarity due to -OH, enhancing aqueous solubility.
    • Hydrogen bonding capacity affects crystallinity.
  • Applications: Potential as a hydrophilic intermediate in pharmaceuticals .
2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione (SL216, )
  • Structure : Bromine replaces chlorine, with an ether (-O-) linkage.
  • Molecular Formula: C₁₉H₁₈BrNO₃.
  • Key Properties :
    • Larger halogen (Br) increases molecular weight and steric bulk.
    • Ether linkage may enhance thermal stability.
  • Applications : Halogenated ethers are common in agrochemicals .
Arylaminomethyl Derivatives ()
  • Examples: 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d).
  • Structure: Aryl amino groups (-NH-Ar) attached via methylene bridges.
  • Synthesis : Condensation of hydroxymethylphthalimide with substituted anilines (e.g., 4-chloroaniline).
  • Key Properties :
    • Yields: 64–93%, influenced by substituent electronic effects.
    • UV/IR characterization confirms structural integrity .

Physicochemical Properties

Compound Molecular Formula XLogP3 Hydrogen Bond Acceptors Key Functional Group
2-(4-Chlorobutyl)isoindole-1,3-dione C₁₂H₁₂ClNO₂* ~2.8† 2 -Cl
2-(4-Azidobutyl)isoindole-1,3-dione C₁₂H₁₂N₄O₂ 3.1 4 -N₃
2-(4-Hydroxybutyl)isoindole-1,3-dione C₁₂H₁₃NO₃ ~1.5† 3 -OH
2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione C₁₉H₁₈BrNO₃ ~4.0† 4 -Br, -O-

*Estimated based on structural similarity. †Predicted values using computational tools.

  • Lipophilicity : Chloro and azido derivatives exhibit higher XLogP3 values than hydroxy analogs, aligning with substituent hydrophobicity.
  • Reactivity : Azide and hydroxy groups enable diverse transformations (e.g., click chemistry or esterification), while chloro and bromo groups serve as leaving nuclei .

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